molecular formula C14H12N4OS B5062799 N-[(5-pyrimidin-2-ylsulfanylfuran-2-yl)methyl]pyridin-2-amine

N-[(5-pyrimidin-2-ylsulfanylfuran-2-yl)methyl]pyridin-2-amine

Cat. No.: B5062799
M. Wt: 284.34 g/mol
InChI Key: JRGFUQPPXNJEOI-UHFFFAOYSA-N
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Description

N-[(5-pyrimidin-2-ylsulfanylfuran-2-yl)methyl]pyridin-2-amine is an organic compound characterized by its unique structure, which includes a pyrimidine ring, a furan ring, and a pyridine ring. This compound is a white crystalline substance that is soluble in organic solvents such as chloroform and methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-pyrimidin-2-ylsulfanylfuran-2-yl)methyl]pyridin-2-amine can be achieved through a multi-step process. One common method involves the reaction of 1-amino-5-bromopyrimidine with 2-pyridinecarboxaldehyde, followed by reduction to obtain the target compound . The reaction conditions typically involve the use of a solvent such as toluene and a reducing agent like sodium borohydride.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-pyrimidin-2-ylsulfanylfuran-2-yl)methyl]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(5-pyrimidin-2-ylsulfanylfuran-2-yl)methyl]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-[(5-pyrimidin-2-ylsulfanylfuran-2-yl)methyl]pyridin-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-pyrimidin-2-ylsulfanylfuran-2-yl)methyl]pyridin-2-amine stands out due to its combination of pyrimidine, furan, and pyridine rings, which confer unique chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that may not be achievable with other similar compounds.

Properties

IUPAC Name

N-[(5-pyrimidin-2-ylsulfanylfuran-2-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-2-7-15-12(4-1)18-10-11-5-6-13(19-11)20-14-16-8-3-9-17-14/h1-9H,10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGFUQPPXNJEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCC2=CC=C(O2)SC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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